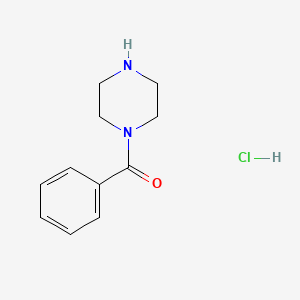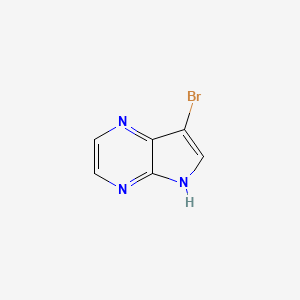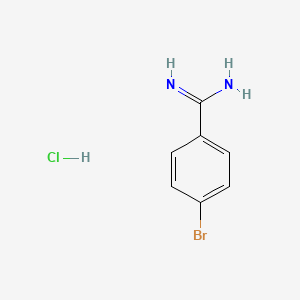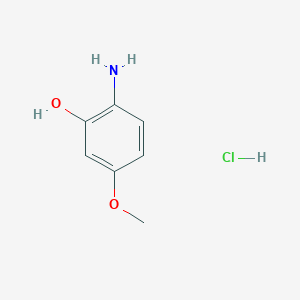![molecular formula C7H6BrN3 B1280983 3-Bromo-7-méthylimidazo[1,2-a]pyrimidine CAS No. 375857-62-8](/img/structure/B1280983.png)
3-Bromo-7-méthylimidazo[1,2-a]pyrimidine
Vue d'ensemble
Description
3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyrimidine scaffold, which is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceutical chemistry. The presence of a bromine atom at the 3-position and a methyl group at the 7-position on the imidazo[1,2-a]pyrimidine core structure is indicative of its potential for further chemical modifications and biological activity.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those with bromo substituents, typically involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens such as bromine . The use of bromine can lead to the formation of 6-bromo- and 3,6-dibromo-substituted compounds, which suggests a pathway for the synthesis of 3-bromo-7-methylimidazo[1,2-a]pyrimidine by introducing a methyl group at the appropriate step in the synthesis .
Molecular Structure Analysis
The molecular structure of 3-bromo-7-methylimidazo[1,2-a]pyrimidine is characterized by the imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic system combining a pyrimidine ring and an imidazole ring. The bromine atom at the 3-position is a significant functional group that can participate in further chemical reactions, such as nucleophilic aromatic substitution (SNAr) . The methyl group at the 7-position is a common substituent that can influence the electronic properties of the molecule.
Chemical Reactions Analysis
The bromine atom on the imidazo[1,2-a]pyrimidine core makes it amenable to nucleophilic substitution reactions. For instance, the phenoxide leaving group SNAr strategy allows for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate . This indicates that the 3-bromo substituent in 3-bromo-7-methylimidazo[1,2-a]pyrimidine can be similarly utilized for the introduction of various substituents at the 3-position. Additionally, palladium-catalyzed arylation can be employed for the regioselective introduction of aryl groups at the 3-position of imidazo[1,2-a]pyrimidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-7-methylimidazo[1,2-a]pyrimidine are influenced by its molecular structure. The presence of the bromine atom contributes to its reactivity, especially in palladium-catalyzed coupling reactions and SNAr strategies . The ionic liquid 1-butyl-3-methylimidazolium bromide has been used as a reaction medium for the synthesis of related compounds, which suggests that it could potentially be applied in the synthesis or modification of 3-bromo-7-methylimidazo[1,2-a]pyrimidine to enhance reaction efficiency and yields . The use of green chemistry principles, such as the employment of ionic liquids, is an important consideration in the synthesis and handling of such compounds .
Applications De Recherche Scientifique
Développement d'agents antituberculeux
Les dérivés de l'imidazo[1,2-a]pyrimidine ont été identifiés comme des échafaudages potentiels pour le développement de nouveaux médicaments antituberculeux (TB) . Ces composés ont montré une activité significative contre les souches de TB multirésistantes et extrêmement résistantes aux médicaments. La relation structure-activité et les études sur le mode d'action de ces dérivés fournissent des informations précieuses pour la conception de nouvelles thérapies contre la TB.
Chimie synthétique
Le composé sert d'intermédiaire polyvalent en chimie synthétique, permettant la construction de molécules complexes par le biais de diverses méthodologies de synthèse chimique . Sa fonctionnalisation en position 3 est particulièrement remarquable pour le développement de nouvelles stratégies de synthèse chimique et de développement de médicaments.
Science des matériaux
En science des matériaux, le caractère structurel des fragments imidazo[1,2-a]pyrimidine, y compris le 3-Bromo-7-méthylimidazo[1,2-a]pyrimidine, est exploité en raison de son hétérocycle bicyclique fusionné, qui est bénéfique pour créer des matériaux avec des propriétés spécifiques .
Études biologiques
L'activité biologique des analogues de l'imidazo[1,2-a]pyrimidine, comme leur rôle dans le traitement de la TB, souligne l'importance de ces composés dans les études biologiques . Ils sont utilisés pour comprendre les mécanismes de la maladie et développer des tests pour les tests biologiques.
Recherche agricole
Bien que les données spécifiques sur le this compound en recherche agricole soient limitées, les composés apparentés de l'imidazo[1,2-a]pyrimidine sont explorés pour leur utilisation potentielle dans le développement de produits chimiques agricoles .
Méthodes analytiques
Les dérivés de l'imidazo[1,2-a]pyrimidine sont utilisés en chimie analytique pour le développement de nouvelles méthodes analytiques. Leur réactivité et leur stabilité dans diverses conditions les rendent adaptés à l'utilisation dans différentes techniques analytiques .
Safety and Hazards
Orientations Futures
Imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .
Mécanisme D'action
Target of Action
3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to inhibit mtb pantothenate synthetase , which is essential for the survival of Mycobacterium tuberculosis, the bacterium that causes TB .
Biochemical Pathways
The inhibition of mtb pantothenate synthetase by imidazo[1,2-a]pyridine analogues would disrupt the biosynthesis of pantothenate, a precursor of coenzyme a, which is essential for various metabolic processes in the bacterium .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Treatment with q203, an imidazo[1,2-a]pyridine analogue, resulted in a significant reduction of bacterial load in an acute tb mouse model .
Action Environment
For instance, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine is recommended to be stored in an inert atmosphere at 2-8°C .
Analyse Biochimique
Biochemical Properties
3-Bromo-7-methylimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, such as DNA and proteins, potentially leading to mutagenic or carcinogenic effects .
Cellular Effects
The effects of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine on cellular processes are diverse and depend on the specific cell type and contextFor instance, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can activate stress response pathways, such as the p53 pathway, leading to cell cycle arrest or apoptosis in response to DNA damage . Additionally, this compound can modulate the expression of genes involved in oxidative stress and inflammation, further impacting cellular function and homeostasis .
Molecular Mechanism
At the molecular level, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine exerts its effects through various mechanisms, including direct binding to biomolecules, enzyme inhibition or activation, and alterations in gene expression. One of the key mechanisms involves the formation of covalent adducts with DNA, which can result in mutations and genomic instability . Additionally, this compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription . These interactions can lead to the disruption of critical cellular processes and contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and oxygen . Long-term exposure to 3-Bromo-7-methylimidazo[1,2-a]pyrimidine has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects highlight the importance of considering the temporal dynamics of this compound in experimental studies.
Dosage Effects in Animal Models
The effects of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its pharmacological properties . At higher doses, 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can induce toxic effects, including hepatotoxicity, nephrotoxicity, and genotoxicity . These adverse effects are dose-dependent and highlight the need for careful consideration of dosage when using this compound in animal studies.
Metabolic Pathways
3-Bromo-7-methylimidazo[1,2-a]pyrimidine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. The metabolism of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can also influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Propriétés
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXFEPGAAWNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464732 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375857-62-8 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)





![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)
